(1Z)-1-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine
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Overview
Description
(1Z)-1-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine is a complex organic compound that features a unique combination of furan, triazinoindole, and hydrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring, followed by the introduction of the chlorophenyl group. Subsequent steps involve the synthesis of the triazinoindole moiety and its coupling with the furan derivative under specific conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(1Z)-1-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (1Z)-1-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of furan, triazinoindole, and hydrazine, such as:
Dichloroaniline: An aniline derivative with two chlorine atoms.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: A compound with similar structural features.
Uniqueness
What sets (1Z)-1-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN6O/c1-12-3-2-4-16-18(12)24-20-19(16)26-28-21(25-20)27-23-11-15-9-10-17(29-15)13-5-7-14(22)8-6-13/h2-11H,1H3,(H2,24,25,27,28)/b23-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYNSXJYYKJSGW-KSEXSDGBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=C(O4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C\C4=CC=C(O4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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